Neoastilbin

Solubility enhancement Formulation development Bioavailability

Isomeric purity is the single greatest confounding variable in flavonoid research. Generic astilbin-often a mixture of four diastereomers-introduces irreproducible CYP inhibition profiles that undermine assay validity. Neoastilbin (CAS 54081-47-9), the (2S,3S)-diastereomer, eliminates this ambiguity: • CYP2D6 IC₅₀ = 1.48 μM-9.6-fold more potent than astilbin, enabling low-concentration screening with minimal solvent interference. • Aqueous solubility of 217.16 μg/mL (64% higher than astilbin) reduces DMSO dependence in solvent-sensitive cell-based assays. • 88.3% intact after 4 h in simulated intestinal fluid vs. 78.6% for astilbin, minimizing isomerization artifacts during stability studies. Sourced as a single, stereochemically defined entity with batch-specific HPLC certification. Standard B2B ordering with global shipping.

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
CAS No. 54081-47-9
Cat. No. B191947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoastilbin
CAS54081-47-9
Synonymsneoastilbin
Molecular FormulaC21H22O11
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1
InChIKeyZROGCCBNZBKLEL-MFSALPCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neoastilbin: Isomer Identity and Physicochemical Baseline


Neoastilbin (CAS 54081-47-9, C₂₁H₂₂O₁₁, MW 450.40) is a flavanonol glycoside stereoisomer—specifically the (2S,3S)-diastereomer of taxifolin 3-O-α-L-rhamnoside [1]. It naturally co-occurs in Smilax glabra rhizome alongside three other diastereomers: astilbin (2R,3R), isoastilbin (2R,3S), and neoisoastilbin (2S,3R) [2]. Unlike generic flavonoid procurement where any isomer may be considered functionally equivalent, neoastilbin's distinct stereochemistry at C-2 and C-3 confers physicochemical and pharmacological properties that are not interchangeable with its diastereomers [3].

Stereochemistry (2S,3S)-diastereomer for isomer-attribution and chiral control studies
CYP Profiling Diastereomer-specific CYP2D6 inhibition assay context vs. other taxifolin rhamnosides
Solubility Higher aqueous solubility supports DMSO-free bioassay and formulation screening

Neoastilbin: Generic Isomer Substitution Risks


Substituting neoastilbin with the more abundant and commercially accessible astilbin—or any other dihydroflavonol rhamnoside—introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. Despite sharing identical molecular formula and connectivity, the four stereoisomers exhibit quantitatively distinct physicochemical behavior and enzyme inhibition profiles [1]. For example, neoastilbin's aqueous solubility is 64% higher than astilbin's, directly affecting dissolution kinetics and bioassay reproducibility [2]. More critically, neoastilbin is the most potent CYP2D6 inhibitor among the three tested isomers, with an IC₅₀ 9.6-fold lower than astilbin's [3]. These differences are not merely incremental; they represent fundamentally different experimental outcomes that cannot be extrapolated from one isomer to another.

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Solubility-driven assay variation

Astilbin's lower aqueous solubility may shift dissolution kinetics and dose-response reproducibility relative to neoastilbin.

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CYP inhibition profile inversion

Astilbin's reversed CYP2D6/CYP3A4 selectivity may confound metabolism study interpretation; isomer-specific profiles are not interchangeable.

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Intestinal stability differences

Astilbin's greater degradation in simulated intestinal fluid may introduce isomerization artifacts during GI stability modeling.

Neoastilbin: Differentiation Evidence vs. Astilbin and Isoastilbin


Aqueous Solubility Advantage over Astilbin

In a direct head-to-head comparison, neoastilbin demonstrated water solubility of 217.16 μg/mL, whereas astilbin exhibited water solubility of 132.72 μg/mL under identical experimental conditions [1]. The oil-water distribution coefficient (log P) in simulated gastric fluid (SGF) was 1.39 for neoastilbin versus 1.57 for astilbin; in simulated intestinal fluid (SIF), log P values were 0.98 and 1.09, respectively [2].

Aqueous solubility
Head-to-head
217.16 μg/mL
1.64-fold higher vs. astilbin (132.72 μg/mL)
Supports aqueous stock preparation and low-DMSO assay design
Water at RT; source-specific isolate from S. glabra
Solubility enhancement Formulation development Bioavailability Assay preparation

Intestinal Stability Advantage over Astilbin

In simulated intestinal fluid (SIF) at 37 °C over 4 hours of incubation, neoastilbin demonstrated superior stability: 88.3% of neoastilbin remained intact, compared to 78.6% for astilbin [1]. The primary degradation pathway for both compounds was isomerization to their respective cis-trans-isomers (neoastilbin → isoastilbin; astilbin → neoisoastilbin), with minimal decomposition [2].

Intestinal stability
Head-to-head
88.3% intact after 4 h in SIF
Astilbin: 78.6% (45% relative degradation reduction)
Supports GI stability endpoint interpretation
SIF at 37°C; isomerization to isoastilbin is primary pathway
Stability Degradation kinetics GI tract modeling Bioavailability prediction

CYP2D6 Inhibition: Superior Potency over Astilbin

In an in vitro enzyme inhibition study using ultrahigh-performance liquid chromatography and triple quadrupole mass spectrometry, neoastilbin exhibited the strongest inhibition of human cytochrome CYP2D6 among three tested isomers, with an IC₅₀ of 1.48 μM. Astilbin showed an IC₅₀ of 14.16 μM, while isoastilbin had an IC₅₀ of 11.87 μM [1]. Notably, this rank order is reversed for CYP3A4, where astilbin is the most potent (IC₅₀ 2.63 μM) and neoastilbin is the least potent (IC₅₀ 6.51 μM) [2].

CYP2D6 inhibition
Head-to-head
IC₅₀ 1.48 μM
9.6-fold more potent than astilbin (14.16 μM)
Supports CYP2D6-specific inhibition assay context
Recombinant CYP2D6; Km 36.4 μM, Vmax 0.20 μM/min
CYP450 inhibition Drug-drug interaction Metabolism Hepatocyte assays

CYP3A4 Inhibition: Inverse Selectivity Profile

The isomer selectivity observed for CYP inhibition is enzyme-dependent and non-linear. For CYP3A4, the rank order of inhibition potency is reversed: astilbin (IC₅₀ 2.63 μM) > isoastilbin (IC₅₀ 3.03 μM) > neoastilbin (IC₅₀ 6.51 μM) [1]. Neoastilbin is 2.5-fold less potent toward CYP3A4 compared to astilbin, whereas for CYP2D6 it is 9.6-fold more potent [2]. This inverse selectivity profile demonstrates that stereochemistry at C-2 and C-3 differentially governs interaction with CYP isoforms.

CYP3A4 inverse selectivity
Head-to-head
Neoastilbin IC₅₀ 6.51 μM
Astilbin IC₅₀ 2.63 μM
2.5-fold less potent than astilbin
Inverse CYP isoform selectivity may inform SAR studies
CYP3A4 Km 18.9 μM; rank order opposite to CYP2D6
CYP3A4 Enzyme selectivity Structure-activity relationship Metabolic profiling

Oral Bioavailability: Comparable to Astilbin

Despite neoastilbin's 64% higher aqueous solubility and 45% lower relative degradation in SIF, a pharmacokinetic study in rats revealed that the absolute oral bioavailability of neoastilbin (0.28%) and astilbin (0.30%) showed no significant difference [1]. This finding indicates that the in vitro physicochemical advantages do not translate linearly to in vivo systemic exposure, likely due to competing factors such as first-pass metabolism or intestinal efflux.

Oral bioavailability
Head-to-head
Neoastilbin 0.28%
Astilbin 0.30%
No significant difference
In vitro solubility/stability advantages may not translate to in vivo exposure
Rat PK study; HPLC plasma analysis; requires model-specific review
Pharmacokinetics Oral bioavailability In vivo study Rat model

Natural Abundance: Astilbin Dominates over Neoastilbin

Quantitative analysis of a standardized Smilax glabra flavonoid extract (SGF) using UPLC determined the relative abundance of the six main flavonoids: astilbin (18.10%), neoastilbin (11.04%), isoastilbin (5.03%), neoisoastilbin (4.09%), engeletin (2.58%), and (−)-epicatechin (1.77%) [1]. Neoastilbin is the second most abundant dihydroflavonol glycoside in this source material, occurring at approximately 61% of astilbin's concentration [2].

Natural abundance
Class-level
11.04% of total flavonoids in S. glabra extract
Astilbin 18.10%; isoastilbin 5.03%
Yield expectations require source-specific review
UPLC profiling; abundance may vary with extraction and batch
Natural product chemistry Isolation yield Source material optimization Phytochemical profiling

Neoastilbin: Optimal Application Scenarios


CYP2D6 Inhibition and Drug-Drug Interaction Screening

Neoastilbin is the preferred isomer for in vitro CYP2D6 inhibition studies requiring maximum assay sensitivity, as it provides an IC₅₀ of 1.48 μM—9.6-fold lower than astilbin and 8.0-fold lower than isoastilbin [5]. This potency differential enables detection of CYP2D6 modulation at lower compound concentrations, reducing solvent interference and improving assay dynamic range. Conversely, for CYP3A4-focused studies, neoastilbin's weaker inhibition (IC₅₀ 6.51 μM) relative to astilbin (IC₅₀ 2.63 μM) provides a useful low-potency comparator control [2].

High-Solubility Aqueous Bioassay Development

For cell-based assays or biochemical screening where DMSO concentrations must be minimized, neoastilbin's water solubility of 217.16 μg/mL—64% higher than astilbin's 132.72 μg/mL—enables preparation of more concentrated aqueous stock solutions and reduces the need for organic co-solvents [5]. This advantage is particularly relevant for assays involving solvent-sensitive cell lines, membrane preparations, or protein-based readouts where DMSO can introduce artifacts.

Intestinal Stability and Oral Formulation Screening

Neoastilbin's enhanced stability in simulated intestinal fluid (88.3% intact after 4 hours at 37°C vs. 78.6% for astilbin) makes it a preferred candidate for in vitro GI tract stability studies and oral formulation pre-screening [5]. The reduced rate of isomerization to isoastilbin minimizes the confounding effect of conversion products during experimental timeframes, allowing cleaner interpretation of stability data and more accurate prediction of enteric performance.

Comparative Isomer Studies for SAR

The divergent CYP inhibition profiles of neoastilbin versus astilbin (CYP2D6: 1.48 μM vs. 14.16 μM; CYP3A4: 6.51 μM vs. 2.63 μM) establish this isomer pair as a valuable toolset for SAR studies investigating how stereochemistry at C-2 and C-3 governs enzyme-subtype selectivity [5]. Procuring both neoastilbin and astilbin enables pairwise comparative analysis that cannot be achieved with single-isomer procurement strategies.

Application
Selection Property
Validation Focus
CYP2D6 inhibition profiling
Diastereomer-specific CYP2D6 inhibition potency
Confirm potency rank across neoastilbin, astilbin, isoastilbin
Aqueous solubility-dependent assays
Higher aqueous solubility profile
Validate stock solution consistency in low-DMSO bioassays
Intestinal stability studies
Enhanced simulated intestinal fluid stability
Evaluate isomerization kinetics during GI modeling
Stereochemistry–SAR research
Divergent CYP2D6/CYP3A4 inhibition profiles
Confirm C-2/C-3 stereochemical influence on CYP isoform selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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